七碳酮糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

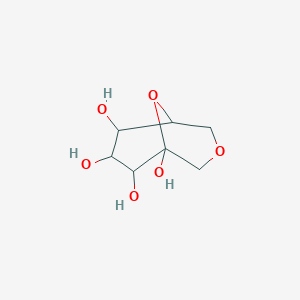

Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . It is a ketoheptose, a monosaccharide with seven carbon atoms and a ketone functional group . It is found in nature in various fruits and vegetables .

Synthesis Analysis

Sedoheptulosan is a biochemical reagent used in life science-related research . It is synthesized from Sedoheptulose, a naturally occurring seven-carbon sugar . The synthesis process involves the conversion of Sedoheptulose to Sedoheptulosan, followed by isolation using thick-paper chromatography .Molecular Structure Analysis

The molecular formula of Sedoheptulosan is C7H12O6 . Its average mass is 192.167 Da and its monoisotopic mass is 192.063385 Da .Chemical Reactions Analysis

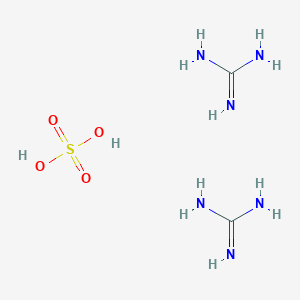

Sedoheptulosan has been shown to react with carbazole-sulphuric acid and cysteine hydrochloride-sulphuric acid . These reactions have been used for the quantitative colorimetric determination of Sedoheptulosan in pure solution or in the presence of ribose and/or fructose .Physical And Chemical Properties Analysis

Sedoheptulosan has a molar mass of 210.18 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 444.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .科学研究应用

碳水化合物化学中的比色分析

七碳酮糖可用于碳水化合物的定量测定中的比色法。它与咔唑-硫酸和半胱氨酸盐酸盐-硫酸等特定试剂反应,产生颜色反应。 这些反应对于测定纯溶液或与其他糖(如核糖和果糖)混合物中的七碳酮糖具有重要意义 .

生命科学研究的生物材料

作为生化分析试剂,七碳酮糖在生命科学研究中作为生物材料或有机化合物。 它被用于各种生化分析中,以了解生物系统中的代谢活动和途径 .

植物生物学中的代谢研究

七碳酮糖已从景天属植物中分离出来,并用于研究植物中糖类的代谢作用。 它在追踪碳-14标记的七碳酮糖的生物合成和分离方面特别有用,这为植物的代谢活动提供了见解 .

微生物转化研究

已经对七碳酮糖被微生物转化为其他化合物的研究进行了研究。 此应用对于了解微生物系统中糖类的转化至关重要,并可能导致新生物技术过程的开发 .

糖测定的分析化学

七碳酮糖与比色试剂的独特反应已应用于混合物中糖类的测定。 这在需要精确测量糖浓度的分析化学中特别有用 .

分析开发中的生化试剂

在分析开发中,七碳酮糖被用作试剂来测量其他物质的存在或浓度。 它的反应性和稳定性使其成为开发用于研究和诊断目的的分析的宝贵工具 .

碳水化合物衍生物的研究

七碳酮糖用于研究碳水化合物衍生物,碳水化合物衍生物在制药、食品化学和材料科学等各个领域都很重要。 它的特性使研究人员能够合成和分析新的基于碳水化合物的化合物 .

有机化学中的教学工具

由于其有趣的化学性质和反应,七碳酮糖也用作有机化学课程的教学工具。 它帮助学生了解碳水化合物化学原理以及有机反应在现实世界中的应用 .

作用机制

Target of Action

Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .

Mode of Action

As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .

Biochemical Pathways

Sedoheptulosan is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .

Result of Action

As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .

未来方向

While Sedoheptulosan itself has not been shown to possess specific properties, studies have shown that 7-O-galloyl-D-sedoheptulose, a chemical extracted from dogwood fruit, is able to reduce pro-inflammatory markers in vivo . This suggests potential future directions for research into the therapeutic applications of Sedoheptulosan and related compounds.

生化分析

Biochemical Properties

Sedoheptulosan is an intermediate in the pentose phosphate pathway . It is formed by transketolase and acted upon by transaldolase . It interacts with these enzymes to facilitate biochemical reactions within the cell .

Cellular Effects

It is known that Sedoheptulosan plays a vital role in the non-oxidative branch of the pentose phosphate pathway . This suggests that it may influence cell function by participating in metabolic processes and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Sedoheptulosan involves its conversion to Sedoheptulose 7-phosphate by the enzyme sedoheptulokinase . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .

Temporal Effects in Laboratory Settings

It is known that Sedoheptulosan can be converted to Sedoheptulose in the presence of 3 N hydrochloric acid at room temperature .

Metabolic Pathways

Sedoheptulosan is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of nucleotides. Sedoheptulosan, as an intermediate in this pathway, interacts with enzymes such as transketolase and transaldolase .

属性

| { "Design of the Synthesis Pathway": "Sedoheptulosan can be synthesized by the oxidation of sedoheptulose using various oxidizing agents.", "Starting Materials": ["Sedoheptulose"], "Reaction": [ "Step 1: Sedoheptulose is dissolved in water or methanol.", "Step 2: Oxidizing agent such as sodium chlorite, sodium periodate or lead tetraacetate is added to the solution.", "Step 3: The reaction mixture is stirred for a specific time period at a specific temperature.", "Step 4: The reaction is quenched by adding a reducing agent such as sodium bisulfite.", "Step 5: The product is then purified by column chromatography or recrystallization." ] } | |

CAS 编号 |

469-90-9 |

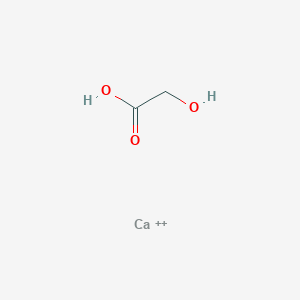

分子式 |

C7H12O6 |

分子量 |

192.17 g/mol |

IUPAC 名称 |

5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2 |

InChI 键 |

GKUQBELMWYQKKJ-UHFFFAOYSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O |

SMILES |

C1C2C(C(C(C(O1)(O2)CO)O)O)O |

规范 SMILES |

C1C2C(C(C(C(O1)(O2)CO)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sedoheptulosan and where is it found?

A1: Sedoheptulosan (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]

Q2: How is Sedoheptulosan synthesized in the laboratory?

A2: Sedoheptulosan can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]

Q3: What is the structural characterization of Sedoheptulosan?

A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: Sedoheptulosan exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []

Q4: Are there any colorimetric methods for detecting Sedoheptulosan?

A4: Yes, Sedoheptulosan can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []

Q5: Can Sedoheptulosan be used as a precursor for the synthesis of other compounds?

A5: Yes, Sedoheptulosan can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []

Q6: How does the structure of Sedoheptulosan relate to its reactivity?

A6: The presence of a bicyclic ring system in Sedoheptulosan influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []

Q7: Have any catalytic applications of Sedoheptulosan been investigated?

A7: While Sedoheptulosan itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.

Q8: What is the historical context of Sedoheptulosan research?

A8: The study of Sedoheptulosan has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)